5-Methoxy-2-methylimidazo[1,2-a]pyrazine
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Overview
Description
5-Methoxy-2-methylimidazo[1,2-a]pyrazine is a heterocyclic compound with the molecular formula C8H9N3O and a molecular weight of 163.18 g/mol . This compound is part of the imidazo[1,2-a]pyrazine family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-2-methylimidazo[1,2-a]pyrazine typically involves the condensation of 2-aminopyrazine with appropriate aldehydes or ketones under acidic or basic conditions . One common method includes the use of microwave irradiation to facilitate the reaction, which offers the advantages of being solvent-free and catalyst-free, resulting in high yields and environmentally benign conditions .
Industrial Production Methods
the principles of green chemistry, such as the use of microwave-assisted synthesis and solvent-free conditions, are likely to be employed to ensure efficient and sustainable production .
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-2-methylimidazo[1,2-a]pyrazine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Bromine, iodine.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated functionalities.
Substitution: Halogenated derivatives such as 3-bromo-2-methyl-1H-imidazo[1,2-a]pyrazine.
Scientific Research Applications
5-Methoxy-2-methylimidazo[1,2-a]pyrazine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-Methoxy-2-methylimidazo[1,2-a]pyrazine involves its interaction with various molecular targets and pathways. For instance, it may act as an inhibitor of specific enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways are still under investigation, but it is believed to modulate key signaling pathways involved in cell proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
2-Methylimidazo[1,2-a]pyrazine: Lacks the methoxy group, which may result in different biological activities and chemical reactivity.
5-Methoxyimidazo[1,2-a]pyrazine: Similar structure but without the methyl group, leading to variations in its properties.
Uniqueness
5-Methoxy-2-methylimidazo[1,2-a]pyrazine is unique due to the presence of both methoxy and methyl groups, which contribute to its distinct chemical and biological properties. These functional groups can influence the compound’s reactivity, solubility, and interaction with biological targets .
Properties
Molecular Formula |
C8H9N3O |
---|---|
Molecular Weight |
163.18 g/mol |
IUPAC Name |
5-methoxy-2-methylimidazo[1,2-a]pyrazine |
InChI |
InChI=1S/C8H9N3O/c1-6-5-11-7(10-6)3-9-4-8(11)12-2/h3-5H,1-2H3 |
InChI Key |
VRFRGEYKLUYCOM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C(=CN=CC2=N1)OC |
Origin of Product |
United States |
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